molecular formula C8H11N7 B3357101 3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone CAS No. 70589-18-3

3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone

Cat. No. B3357101
CAS RN: 70589-18-3
M. Wt: 205.22 g/mol
InChI Key: IFCHLGIEYFIHJN-UHFFFAOYSA-N
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Description

The compound “3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone” is a complex organic molecule that contains several functional groups, including a pyridazinone ring, a pyrazole ring, and a hydrazone group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridazinone and pyrazole rings, followed by the introduction of the hydrazone group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyridazinone and pyrazole rings are both heterocyclic structures, meaning they contain atoms other than carbon in the ring (in this case, nitrogen). The hydrazone group (-NHN=) is a type of imine, which involves a carbon-nitrogen double bond .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the pyridazinone, pyrazole, and hydrazone groups suggests that it could participate in a variety of reactions, including nucleophilic substitutions, eliminations, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure and functional groups. For example, the presence of the pyridazinone, pyrazole, and hydrazone groups could influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and properties. Based on its structure, it could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties and how it is used. Proper safety precautions should always be taken when handling this or any other chemical compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity and stability, and experiments to determine its biological activity .

properties

IUPAC Name

2-(6-hydrazinylpyridazin-3-yl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7/c1-5-4-6(9)15(14-5)8-3-2-7(11-10)12-13-8/h2-4H,9-10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCHLGIEYFIHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220880
Record name 3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70589-18-3
Record name 3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone
Reactant of Route 2
3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone
Reactant of Route 3
3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone
Reactant of Route 4
3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone
Reactant of Route 5
Reactant of Route 5
3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone
Reactant of Route 6
3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone

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